molecular formula C17H17Cl2NO B1139228 Asenapine hydrochloride CAS No. 1412458-61-7

Asenapine hydrochloride

Cat. No.: B1139228
CAS No.: 1412458-61-7
M. Wt: 322.2 g/mol
InChI Key: FNJQDKSEIVVULU-CTHHTMFSSA-N
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Scientific Research Applications

Asenapine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Asenapine is an atypical antipsychotic multireceptor neuroleptic drug which shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains .

Safety and Hazards

Studies have shown that older adults with dementia who take antipsychotics such as asenapine have an increased risk of death during treatment . The most frequently reported adverse events with asenapine are somnolence, akathisia and oral hypoesthesia . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling asenapine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asenapine hydrochloride involves multiple steps, starting from 2-chloro-5-nitrobenzaldehyde . The key steps include:

    Reduction: The nitro group is reduced to an amine.

    Cyclization: The amine undergoes cyclization to form the dibenzo-oxepino pyrrole structure.

    Chlorination: The compound is chlorinated to introduce the chlorine atom at the desired position.

    Methylation: The final step involves methylation to obtain asenapine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Asenapine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound and its various metabolites, which are primarily formed through oxidation .

Properties

IUPAC Name

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQDKSEIVVULU-CTHHTMFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678678
Record name (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1412458-61-7
Record name (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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